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Compound of Interest

Compound Name: Amuvatinib Hydrochloride

Cat. No.: B1664949 Get Quote

This guide provides a detailed comparison of the efficacy of Amuvatinib Hydrochloride (also

known as MP-470) against other prominent tyrosine kinase inhibitors (TKIs) targeting the c-Kit

receptor. The content is intended for researchers, scientists, and drug development

professionals, offering objective comparisons supported by experimental data.

Introduction to c-Kit as a Therapeutic Target
The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK), also known as CD117 or

stem cell factor receptor. Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes

and undergoes autophosphorylation, activating downstream signaling cascades critical for cell

survival, proliferation, and differentiation.[1][2][3] Key pathways activated include PI3K/AKT,

MAPK/ERK, and JAK/STAT.[1][4] Gain-of-function mutations in the KIT gene lead to

constitutive, ligand-independent activation of the receptor, a primary oncogenic driver in several

cancers, most notably Gastrointestinal Stromal Tumors (GISTs).[3][5] This has established c-Kit

as a critical therapeutic target, leading to the development of numerous TKIs.

Amuvatinib Hydrochloride: A Multi-Targeted Kinase
and DNA Repair Inhibitor
Amuvatinib is a potent, orally administered, multi-targeted TKI. Its primary mechanism of action

involves competitive inhibition at the ATP-binding pocket of several key kinases.[6] Beyond its

kinase inhibition profile, Amuvatinib possesses a unique secondary mechanism: the

suppression of the RAD51 protein, a critical component of the homologous recombination (HR)
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DNA repair pathway.[7][8] This dual action suggests potential for both direct anti-tumor activity

and synergy with DNA-damaging agents like chemotherapy and radiotherapy.[7][9]

Target Profile:

Primary Kinase Targets: c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα),

and Flt3.[6]

Secondary Kinase Targets: c-MET and c-RET.[10][11]

DNA Repair Target: RAD51.[6][11]

Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of Amuvatinib and other

selected c-Kit inhibitors.

Table 1: Comparative In Vitro Kinase Inhibitory Activity
(IC₅₀)
This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the drug

concentration required to inhibit 50% of the target kinase's activity in vitro. Lower values denote

higher potency.
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Inhibitor
c-Kit (Wild-
Type)

PDGFRα Flt3
Other Key
Targets

Reference

Amuvatinib 10 nM 40 nM 81 nM
c-MET, c-

RET
[6]

Imatinib 100 nM 100 nM >10,000 nM
v-Abl (600

nM)
[1]

Sunitinib

~80 nM

(assay

dependent)

2 nM

(PDGFRβ)
-

VEGFR2 (80

nM)
[1]

Regorafenib
Potent

Inhibition

Potent

Inhibition
- VEGFR, RAF [4]

Dasatinib 79 nM - -
Abl (<1 nM),

Src (0.8 nM)
[1]

Table 2: Efficacy of c-Kit Inhibitors in Advanced GIST
Clinical Trials
This table compares key efficacy endpoints from clinical trials in patients with advanced GIST,

typically after failure of prior therapies.
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Inhibitor
Line of
Therapy

Median
Progressio
n-Free
Survival
(PFS)

Overall
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Reference

Amuvatinib
Refractory

Solid Tumors

Not

Established

Transient

PET

response in 1

GIST patient

Stable

disease in 1

GIST patient

[12]

Imatinib 1st Line
~20-24

months
~50-67% ~80% [13][14]

Sunitinib 2nd Line
5.5 - 6.4

months
~7% ~58% [15]

Regorafenib 3rd Line 4.8 months 4.5% 52.6% [7][11]

Ripretinib 4th Line 6.3 months 9.4% - [15]

Note: Clinical data for single-agent Amuvatinib in GIST is limited to a Phase I study, preventing

a direct comparison of standard efficacy endpoints.

Table 3: Activity Against Common c-Kit Mutations
The efficacy of TKIs is highly dependent on the specific KIT mutation. This table outlines the

activity of various inhibitors against primary mutations (typically in exons 9 and 11) and

secondary resistance mutations (exons 13, 14, 17).
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Inhibitor
Exon 9
(Primary)

Exon 11
(Primary)

Exon 13/14
(Resistance
)

Exon 17
(Resistance
)

Reference

Amuvatinib
Active (in

vitro)

Active

(V560G)

Active

(V654A)

Active

(D816V/H)
[6][16]

Imatinib

Sensitive

(requires

higher dose)

Highly

Sensitive
Resistant Resistant [17][18]

Sunitinib Sensitive Sensitive Active
Minimal

Activity
[6][17][18]

Regorafenib Active Active

Partially

Active

(V654A poor)

Active (some

mutations)
[6][17][18]

Avapritinib - - -
Highly Active

(D816V)
[15]

Ripretinib Active Active Active Active [6]

Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below

are representative protocols for key assays used to evaluate TKI efficacy.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during

the phosphotransferase reaction.

Reaction Setup: Recombinant purified c-Kit enzyme is diluted in a kinase buffer. The

substrate (e.g., a generic tyrosine polymer like Poly-(Glu,Tyr)) and ATP are prepared in the

same buffer.

Inhibitor Incubation: The c-Kit enzyme is added to a 384-well plate. Varying concentrations of

the test inhibitor (e.g., Amuvatinib) or a DMSO control are then added to the wells.
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Kinase Reaction: The substrate/ATP mixture is added to initiate the reaction. The plate is

incubated at room temperature for a set period (e.g., 60-120 minutes) to allow for ATP

consumption and ADP production.

ATP Depletion: ADP-Glo™ Reagent is added to all wells. This reagent terminates the kinase

reaction and depletes the remaining unconsumed ATP. This step is followed by a 40-minute

incubation.

Signal Generation: Kinase Detection Reagent is added. This reagent contains enzymes that

convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP

is then used as a substrate by luciferase to produce a luminescent signal.

Data Acquisition: After a final incubation period (e.g., 30-60 minutes), the luminescence,

which is directly proportional to the amount of ADP produced and thus the kinase activity, is

read using a plate reader.

IC₅₀ Calculation: The data is normalized to controls, and the concentration of the inhibitor

that causes 50% inhibition of kinase activity (IC₅₀) is calculated from the dose-response

curve.

This protocol is based on methodologies described by Promega and BPS Bioscience.[12][19]

[20][21]

Clonogenic Survival Assay
This in vitro assay assesses the ability of a single cell to proliferate indefinitely to form a colony,

measuring cell reproductive death after treatment.

Cell Seeding: A single-cell suspension is prepared, and cells are counted. Cells are seeded

at a low, defined density (e.g., 200-1000 cells/well) into 6-well plates to ensure colonies grow

from individual cells without overlapping.

Cell Adhesion: Plates are incubated overnight (18-24 hours) to allow cells to attach firmly to

the surface.

Treatment: The culture medium is replaced with fresh medium containing the test drug (e.g.,

Amuvatinib) at various concentrations, a vehicle control (e.g., DMSO), or medium alone. For
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radiosensitization studies, cells are irradiated with specified doses (e.g., 2, 4, 6 Gy) hours

after drug addition.[10]

Incubation: The plates are incubated for an extended period (typically 10-14 days) without

disturbance to allow for colony formation. The medium may be changed periodically if

required by the cell line's metabolic rate.

Fixation and Staining: After the incubation period, the medium is removed, and the colonies

are washed with PBS. They are then fixed (e.g., with 70% ethanol or 6% glutaraldehyde) and

stained with a dye such as 0.5% crystal violet, which stains the cells dark purple.[10][22][23]

Colony Counting: After washing away excess stain and drying the plates, colonies containing

at least 50 cells (the threshold for a surviving cell) are counted manually or using an

automated colony counter.

Calculation: The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated.

PE = (Number of colonies counted / Number of cells seeded) x 100%

SF = PE of treated sample / PE of control sample The surviving fraction is then plotted

against the drug concentration or radiation dose to generate a dose-response curve.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Simplified c-Kit signaling pathway and point of TKI inhibition.
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Caption: Experimental workflow for a clonogenic survival assay.
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Conclusion
Amuvatinib Hydrochloride is a potent, multi-targeted inhibitor of c-Kit and other clinically

relevant kinases, with robust activity against various primary and secondary resistance

mutations in preclinical models. Its unique ability to also inhibit the DNA repair protein RAD51

distinguishes it from other c-Kit inhibitors and provides a strong rationale for its use in

combination with radiotherapy and DNA-damaging chemotherapy.[7][9]

However, a direct comparison of clinical efficacy in GIST is challenging due to the limited

publicly available clinical trial data for Amuvatinib as a monotherapy in this indication. While

established TKIs like Imatinib, Sunitinib, and Regorafenib have well-defined roles in the clinical

management of GIST based on extensive Phase III trial data,[11][13][15] Amuvatinib's potential

remains largely demonstrated at the preclinical level. A Phase I trial confirmed its safety and

showed a hint of activity in a heavily pre-treated GIST patient, warranting further investigation.

[12] For drug development professionals, Amuvatinib represents a promising scaffold,

particularly for developing agents that combine kinase inhibition with sensitization to other

cancer therapies. Future clinical trials are necessary to fully define its efficacy and place in the

therapeutic armamentarium against c-Kit-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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other-c-kit-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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